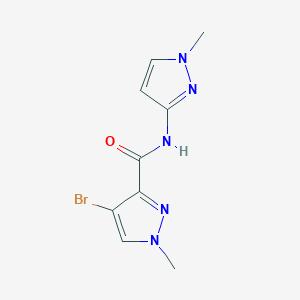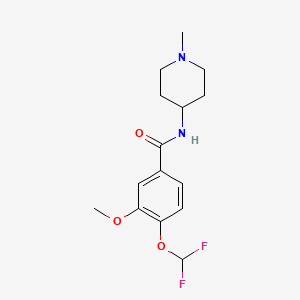![molecular formula C16H18N2O3S B14931832 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B14931832.png)
4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit enzymes or receptors involved in disease pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid
- 4-(2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}ethyl)morpholin-4-ium
Uniqueness
Compared to similar compounds, 4-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific structural features, such as the presence of the benzamide group.
特性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-[(2,4,5-trimethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C16H18N2O3S/c1-10-8-12(3)15(9-11(10)2)22(20,21)18-14-6-4-13(5-7-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
InChIキー |
NOHPILQGOZPDCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![3-[(3,4-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931774.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14931780.png)
![Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B14931799.png)
![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B14931807.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B14931820.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931824.png)
![6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B14931836.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14931842.png)
